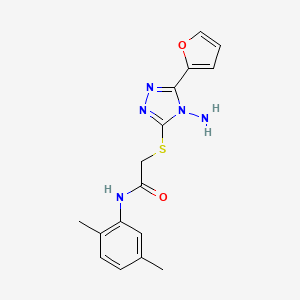

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide

Description

This compound is a 1,2,4-triazole-based acetamide derivative featuring a 4-amino substituent on the triazole ring, a sulfur-linked thioether group, and a 2,5-dimethylphenyl acetamide moiety. Synthesized via alkylation of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-thione) with α-chloroacetamides in the presence of KOH (), its structure is confirmed by NMR and elemental analysis. Preclinical studies highlight its anti-exudative and anti-inflammatory activities, with efficacy comparable to diclofenac sodium in rodent models ().

Properties

IUPAC Name |

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c1-10-5-6-11(2)12(8-10)18-14(22)9-24-16-20-19-15(21(16)17)13-4-3-7-23-13/h3-8H,9,17H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIZXZXHGPHGJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide typically involves multiple stepsThe final step involves the acylation of the triazole derivative with 2,5-dimethylaniline under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the nitro group can produce the corresponding amine .

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anti-exudative activity. In a study involving the model of formalin-induced edema in rats, several synthesized compounds showed promising results. Specifically, out of twenty-one derivatives tested, fifteen displayed anti-exudative properties, with eight surpassing the reference standard sodium diclofenac . This establishes a correlation between the chemical structure of these compounds and their pharmacological activity.

Synthesis and Structure-Activity Relationship

The synthesis of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide involves alkylation processes that yield various derivatives. The structure-activity relationship (SAR) studies indicate that modifications to the triazole ring and the substitution patterns on the phenyl group significantly influence biological activity. For instance, the presence of electron-withdrawing groups enhances anti-inflammatory effects .

Pharmacokinetic Properties

Pharmacokinetic studies are crucial for understanding how this compound behaves in biological systems. A study assessing the pharmacokinetic profile of related compounds found that they exhibit rapid absorption and a relatively short half-life in serum. Key pharmacokinetic parameters such as area under the curve (AUC), clearance rate (CL), and volume of distribution (VT) were evaluated using high-performance liquid chromatography (HPLC) . These findings are essential for determining dosing regimens and potential therapeutic windows.

Case Study 1: Anti-inflammatory Efficacy

In a controlled experiment with Wistar rats, the anti-inflammatory efficacy of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide was assessed by measuring edema volume post-administration. The results indicated a statistically significant reduction in swelling compared to untreated controls, suggesting its potential application in treating inflammatory conditions .

Case Study 2: Pharmacokinetics in Animal Models

Another study involved administering this compound to rats and monitoring its concentration over time using HPLC. The peak concentration was observed shortly after administration (5 minutes), followed by a mono-exponential decline in serum levels. This rapid absorption and elimination profile indicates a need for frequent dosing to maintain therapeutic levels .

Summary Table of Key Findings

| Parameter | Value |

|---|---|

| Chemical Structure | C14H11ClFN5O2S |

| Anti-exudative Activity | Significant (15/21 compounds active) |

| Peak Serum Concentration | 279.67 µg/ml at 5 min |

| Half-Life (t1/2) | 0.32 hours |

| AUC | 150.90 µg*h/ml |

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Activity and Pharmacokinetic Comparisons

- Anti-Inflammatory Efficacy : The target compound’s anti-exudative activity (10 mg/kg) matches diclofenac sodium (8 mg/kg) in rat models (). In contrast, pyridinyl-substituted analogues (e.g., 6a-c) lack reported anti-inflammatory data, suggesting the furan-2-yl group may enhance specificity for this activity .

- Receptor Targeting: VUAA1’s pyridinyl substitution enables Orco channel activation, whereas the target compound’s amino and furan groups likely favor COX-2 inhibition ().

- Metabolic Stability : The potassium salt PKR-173 exhibits rapid clearance (t1/2 = 0.32 h), implying that the 2,5-dimethylphenyl group in the target compound may improve metabolic stability via steric hindrance .

Structure-Activity Relationships (SAR)

- 4-Amino Group: Critical for anti-inflammatory activity; replacement with ethyl (VUAA1) or allyl (6a-c) abolishes COX-2 inhibition but enables receptor agonism .

- 5-Substituent : Furan-2-yl enhances anti-exudative effects compared to pyridinyl ( vs. 1).

- N-Aryl Group: 2,5-Dimethylphenyl improves lipophilicity vs.

Pharmacokinetic and Metabolic Considerations

- Absorption : Analogues like PKR-173 achieve rapid serum concentration peaks (5 minutes), suggesting the target compound may also exhibit quick absorption .

- Metabolism : The presence of a dimethylphenyl group may reduce cytochrome P450-mediated oxidation compared to ethyl or allyl substituents, prolonging half-life .

Biological Activity

The compound 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a derivative of the triazole class, known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on existing research.

Chemical Structure and Properties

The structure of the compound features a triazole ring , a furan moiety , and an acetanilide group , which contribute to its biological properties. The presence of sulfur in the thioether linkage is also significant for its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazole exhibit considerable antimicrobial activity. For instance, studies have shown that related compounds containing the furan and triazole moieties possess effective antibacterial properties against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide | Staphylococcus aureus ATCC 25923 | 12.5 µg/mL |

| 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide | Escherichia coli ATCC 25922 | 25 µg/mL |

| 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide | Pseudomonas aeruginosa ATCC 27853 | 15 µg/mL |

These findings suggest that the compound may be effective against significant pathogens in clinical settings .

Anticancer Activity

The potential anticancer properties of triazole derivatives have been extensively studied. Research indicates that compounds similar to 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide can exhibit cytotoxic effects against various cancer cell lines.

Case Study: Antiproliferative Effects

In a study evaluating antiproliferative activity against human malignant melanoma (A375 cell line), derivatives showed varying degrees of effectiveness. The compound's mechanism likely involves interference with cellular proliferation pathways or induction of apoptosis in cancer cells .

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific enzymes and receptors. The triazole ring can form hydrogen bonds and π–π interactions with amino acid residues in enzyme active sites. This interaction may lead to inhibition or modulation of enzyme activity essential for microbial survival or cancer cell proliferation.

Q & A

Q. Advanced

- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates frontier orbitals (HOMO/LUMO) to predict reactivity. For example, the furan ring’s electron-rich nature increases nucleophilic attack susceptibility .

- Molecular docking : Simulates interactions with cyclooxygenase-2 (COX-2), suggesting binding affinity comparable to NSAIDs .

How can in vivo efficacy studies be designed to minimize variability?

Q. Advanced

- Animal model standardization : Use male Sprague-Dawley rats (180–220 g) with controlled diet and housing conditions .

- Dose-response curves : Test 5–20 mg/kg doses to identify EC50 values.

- Histopathological analysis : Assess leukocyte infiltration and vascular permeability in edema tissue .

What strategies improve metabolic stability for therapeutic applications?

Q. Advanced

- Isotere replacement : Substitute the furan ring with thiophene to reduce CYP450-mediated oxidation .

- Prodrug design : Mask the amino group with acetyl or PEGylated moieties to enhance plasma half-life .

What are the key physicochemical properties affecting bioavailability?

Q. Basic

- LogP : ~2.8 (moderate lipophilicity).

- Aqueous solubility : <0.1 mg/mL at pH 7.4, necessitating solubilizing agents (e.g., β-cyclodextrin) .

- pKa : The triazole amino group (pKa ~6.5) contributes to pH-dependent ionization .

How can mechanistic studies elucidate its interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.